Myoview

Description

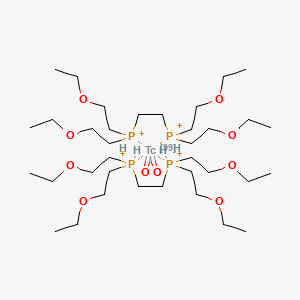

Technetium Tc-99m Tetrofosmin is a radiopharmaceutical consisting of tetrofosmin, composed of two bidentate diphosphine ligands chelating the metastable radioisotope technetium Tc-99 (99mTc), with potential imaging activity upon SPECT (single photon emission computed tomography). Upon administration, technetium Tc 99m tetrofosmin is preferentially taken up by, and accumulates in, myocardial cells. Upon imaging, myocardial cells can be visualized and changes in ischemia and/or perfusion can be detected.

Properties

Key on ui mechanism of action |

The mechanism for the uptake and retention of technetium-99m tetrofosmin is not well established. Nonetheless, it is known that technetium 99m tetrofosmin binds to the intracellular cytosol of myocytes. This uptake is thought to be because technetium-99m tetrofosmin is a lipophilic cationic agent which allows it to present a passive diffusion process. Once the uptake is done, the technetium-99m accumulates in viable myocardial tissue delineating the infarcts areas when administered at rest and delineating the ischemic areas when administered at stress. |

|---|---|

CAS No. |

127455-27-0 |

Molecular Formula |

C36H84O10P4Tc |

Molecular Weight |

897.8 g/mol |

IUPAC Name |

2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane;technetium;dihydrate |

InChI |

InChI=1S/2C18H40O4P2.2H2O.Tc/c2*1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4;;;/h2*5-18H2,1-4H3;2*1H2; |

InChI Key |

HBJYDUADMKVTGP-UHFFFAOYSA-N |

SMILES |

CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[Tc]=O |

Isomeric SMILES |

CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[98Tc] |

Canonical SMILES |

CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[Tc] |

boiling_point |

100ºC |

solubility |

Soluble |

Synonyms |

99mTc-tetrafosmin 99mTc-tetrofosmin Myoview PPN-1011 PPN1011 Tc-99m-PPN1011 Tc-99m-tetrofosmin technetium Tc 99m 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane technetium tc-99m tetrofosmin technetium(1+)-99tc, bis(6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane-.kappa.p,.kappa.p')dioxo-, (oc-6-11)- technetium-99m-tetrofosmin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Myoview (99mTc-Tetrofosmin) in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoview, the commercial name for Technetium-99m (99mTc) Tetrofosmin, is a radiopharmaceutical agent widely utilized in nuclear cardiology for myocardial perfusion imaging (MPI).[1] Its efficacy in diagnosing and managing coronary artery disease stems from its specific mechanism of action within cardiomyocytes. This technical guide provides a comprehensive overview of the cellular and molecular processes governing the uptake, retention, and efflux of 99mTc-Tetrofosmin in heart muscle cells.

Core Mechanism of Action

99mTc-Tetrofosmin is a lipophilic, cationic complex that, following intravenous administration, distributes throughout the body, including the myocardium.[1] Its primary mechanism of action in cardiomyocytes involves several key steps: passive diffusion across the sarcolemma, sequestration within the mitochondria driven by membrane potentials, and subsequent efflux mediated by multidrug resistance proteins. The uptake and retention of the tracer are proportional to myocardial blood flow and cellular viability.[2]

Cellular Uptake and Mitochondrial Localization

The uptake of 99mTc-Tetrofosmin by cardiomyocytes is a rapid, metabolism-dependent process.[3] As a lipophilic cation, it readily crosses the cell membrane via passive diffusion, driven by the electrochemical gradient.[1][3] This process is not facilitated by cation channel transport.[2][3]

Once inside the cardiomyocyte, 99mTc-Tetrofosmin accumulates primarily within the mitochondria.[1][4] This sequestration is a direct consequence of the negative mitochondrial membrane potential (ΔΨm).[3][5] The highly negative charge within the mitochondrial matrix acts as an electrophoretic sink for the positively charged Tetrofosmin complex. Studies have shown that a significant portion, though not all, of the intracellular 99mTc-Tetrofosmin is associated with the mitochondria.[5][6]

The following diagram illustrates the proposed mechanism of 99mTc-Tetrofosmin uptake and localization in cardiomyocytes.

Quantitative Data on this compound Kinetics

The following tables summarize key quantitative data related to the uptake, efflux, and organ distribution of 99mTc-Tetrofosmin.

| Parameter | Value | Cell/Tissue Type | Reference |

| Myocardial Uptake (Peak) | ~1.2% of injected dose | Human Myocardium | [4][7] |

| Time to Peak Myocardial Uptake | ~5 minutes | Human Myocardium | [7] |

| Cellular Uptake Plateau | ~1.5 pmol/10^6 cells/nmol extracellular | Isolated Adult Rat Ventricular Myocytes | [1][3] |

| Efflux (1 hour post-incubation) | ~35% of initial uptake | Isolated Adult Rat Ventricular Myocytes | [1][3] |

| Condition | Effect on 99mTc-Tetrofosmin Uptake | Cell/Tissue Type | Reference |

| Metabolic Inhibition (Iodoacetic acid, 2,4-dinitrophenol) | Inhibition of uptake | Isolated Adult Rat Ventricular Myocytes | [3] |

| Cation Channel Inhibition | No effect on uptake | Isolated Adult Rat Ventricular Myocytes | [3] |

| Ouabain (Na+/K+ pump inhibitor) | 22%-31% inhibition | HBL-2 and SW-13 tumor cell lines | [5][8] |

| Carbonyl cyanide m-chloro-phenylhydrazone (CCCP) | Release of accumulated tracer | Tumor cell lines, Rat myocardial cells | [5][6][8] |

Efflux Mechanisms: The Role of Multidrug Resistance Proteins

While 99mTc-Tetrofosmin exhibits good retention in the myocardium, it is subject to efflux from cardiomyocytes, a process mediated by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).[9][10] The expression levels of these transporters can influence the net accumulation of the radiotracer.

The diagram below depicts the efflux of 99mTc-Tetrofosmin from a cardiomyocyte mediated by P-gp and MRP.

Experimental Protocols

In Vitro Uptake and Efflux Assay in Isolated Cardiomyocytes

This protocol is based on methodologies described for studying radiotracer kinetics in isolated adult rat ventricular myocytes.[3]

Materials:

-

Isolated adult rat ventricular myocytes

-

Krebs-Henseleit buffer

-

99mTc-Tetrofosmin

-

Metabolic inhibitors (e.g., 2,4-dinitrophenol, iodoacetic acid)

-

Cell lysis buffer

-

Gamma counter

Procedure:

-

Cell Preparation: Isolate cardiomyocytes from adult rat ventricles using established enzymatic digestion protocols.

-

Uptake Assay:

-

Incubate a known number of viable myocytes with 99mTc-Tetrofosmin in Krebs-Henseleit buffer at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

To study the effect of metabolic inhibition, pre-incubate cells with inhibitors such as 2,4-dinitrophenol or iodoacetic acid before adding the radiotracer.[3]

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

-

Lyse the cells and measure the intracellular radioactivity using a gamma counter.

-

-

Efflux Assay:

-

Load the cardiomyocytes with 99mTc-Tetrofosmin as described above.

-

After washing, resuspend the cells in a fresh, tracer-free medium.

-

At various time points, centrifuge the cell suspension and measure the radioactivity in the supernatant and the cell pellet to determine the rate of efflux.

-

Subcellular Localization by Differential Centrifugation

This protocol outlines a method to determine the subcellular distribution of 99mTc-Tetrofosmin.[3]

Procedure:

-

Tissue Homogenization: Homogenize heart tissue previously perfused with 99mTc-Tetrofosmin in a suitable buffer.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

-

The final supernatant represents the cytosolic fraction.

-

-

Analysis: Measure the radioactivity in each fraction using a gamma counter. To validate the purity of the fractions, perform enzyme assays for mitochondrial markers (e.g., cytochrome c oxidase) and cytosolic markers (e.g., lactate dehydrogenase).

Conclusion

The mechanism of action of 99mTc-Tetrofosmin in cardiomyocytes is a multi-faceted process governed by principles of passive diffusion, mitochondrial membrane potential, and active efflux. Its favorable kinetics, including rapid myocardial uptake and retention proportional to blood flow and viability, underpin its clinical utility in myocardial perfusion imaging. A thorough understanding of these mechanisms is crucial for the interpretation of imaging studies and for the development of novel radiopharmaceuticals in cardiology.

References

- 1. Mechanism of uptake of technetium-tetrofosmin. I: Uptake into isolated adult rat ventricular myocytes and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P-glycoprotein versus MRP1 on transport kinetics of cationic lipophilic substrates: a comparative study using [99mTc]sestamibi and [99mTc]tetrofosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Hepatic Uptake of 99mTc-Tetrofosmin Using an Organic Cation Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the accumulation and efflux kinetics of technetium-99m sestamibi and technetium-99m tetrofosmin in an MRP-expressing tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Efflux Transporter Affinity and Metabolism of 99mTc-2-Methoxyisobutylisonitrile and 99mTc-Tetrofosmin for Multidrug Resistance Monitoring in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myocardial technetium-99m-tetrofosmin and technetium-99m-sestamibi kinetics in normal subjects and patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myocardial uptake characteristics of three 99mTc-labeled tracers for myocardial perfusion imaging one hour after rest injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake of technetium-99m-tetrofosmin, technetium-99m-MIBI and thallium-201 in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

An In-depth Technical Guide to the Mitochondrial Uptake Pathway of Technetium-99m Tetrofosmin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (Tc-99m) tetrofosmin is a lipophilic, cationic radiopharmaceutical widely employed in myocardial perfusion imaging (MPI) to assess coronary artery disease. Its cellular uptake and retention are indicative of myocardial blood flow and cell viability. While initially believed to act as a passive tracer, evidence now points towards a more complex, multi-faceted uptake mechanism involving both passive diffusion and energy-dependent processes, with the mitochondrion playing a central, though not exclusive, role in its intracellular sequestration. This technical guide provides a comprehensive overview of the current understanding of the Tc-99m tetrofosmin mitochondrial uptake pathway, detailing the molecular mechanisms, experimental protocols for its investigation, and quantitative data derived from key studies.

Core Mechanism of Cellular Uptake and Mitochondrial Sequestration

The accumulation of Tc-99m tetrofosmin within a cardiomyocyte is a multi-step process initiated by its passage across the sarcolemma and culminating in its partial sequestration within the mitochondrial matrix. The primary driving force for this process is the electrochemical gradient across both the plasma and inner mitochondrial membranes.

As a lipophilic cation, Tc-99m tetrofosmin is predisposed to diffuse across lipid bilayers. The negative potential across the cell membrane facilitates its initial entry into the cytosol. Once in the cytosol, the highly negative mitochondrial membrane potential further drives the accumulation of the cationic complex into the mitochondrial matrix. However, unlike its counterpart Tc-99m sestamibi, a significant fraction of Tc-99m tetrofosmin remains in the cytosol, indicating a less complete mitochondrial sequestration.

While passive diffusion is a key component, studies have revealed that the uptake is also a metabolism-dependent process. Inhibition of cellular metabolism has been shown to reduce Tc-99m tetrofosmin uptake, suggesting a reliance on cellular energy status. Furthermore, there is emerging evidence for the involvement of membrane transporters, such as organic cation transporters (OCTs), in the cellular influx of Tc-99m tetrofosmin, particularly in non-cardiac tissues like the liver.

The following diagram illustrates the proposed signaling pathway for Tc-99m tetrofosmin uptake:

Quantitative Data on Tc-99m Tetrofosmin Uptake and Distribution

The following tables summarize key quantitative data from in vitro and in vivo studies on Tc-99m tetrofosmin.

Table 1: In Vitro Uptake and Efflux of Tc-99m Tetrofosmin

| Cell Type | Parameter | Value | Reference |

| Isolated Rat Ventricular Myocytes | Uptake Plateau | ~1.5 pmol/106 cells/nmol extracellular tracer (at 60 min) | |

| Isolated Rat Ventricular Myocytes | Cellular Retention | 65% of initial uptake after 1 hour of efflux | |

| Isolated Mitochondria (from HEK-293 cells) | Mean Labeling Efficiency | 2.68% |

Table 2: Effect of Inhibitors on Tc-99m Tetrofosmin Uptake and Retention

| Cell Type | Inhibitor | Effect on Uptake/Retention | Magnitude of Effect | Reference |

| HBL-2 and SW-13 Tumor Cells | Ouabain | Inhibition of Uptake | 22-31% | |

| HBL-2 and SW-13 Tumor Cells | CCCP | Release of Accumulated Tracer | Less marked than for Tc-99m MIBI | |

| Isolated Rat Ventricular Myocytes | Iodoacetic Acid & 2,4-Dinitrophenol | Inhibition of Uptake | Significant inhibition | |

| HEK293 cells expressing OCT1/OCT2 | Cimetidine | Decreased Uptake | Significant decrease |

Table 3: Comparative Myocardial Kinetics of Tc-99m Tetrofosmin and Tc-99m Sestamibi

| Parameter | Tc-99m Tetrofosmin | Tc-99m Sestamibi | Reference |

| Biological Half-life (Normal Myocardium) | 278 ± 32 min | 680 ± 45 min | |

| Myocardial Flow Rate (K1) in Ischemia | Decreases with severity | Decreases with severity | |

| Myocardial Clearance Rate (k2) in Severe Ischemia | Significantly increased | Significantly increased |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the Tc-99m tetrofosmin uptake pathway. The following sections provide composite protocols based on published literature.

Protocol 1: In Vitro Cellular Uptake and Efflux Assay

This protocol is designed to quantify the uptake and retention of Tc-99m tetrofosmin in cultured cells.

Materials:

-

Cultured cells (e.g., rat ventricular myocytes, HBL-2, or SW-13 cells)

-

Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

-

Phosphate-buffered saline (PBS)

-

Tc-99m tetrofosmin

-

Inhibitors (e.g., CCCP, ouabain, iodoacetic acid)

-

Trypan blue solution

-

Gamma counter

Procedure:

-

Cell Preparation: Culture cells to near confluence. On

Cellular Localization of Myoview (Technetium-99m-tetrofosmin) in Ischemic Myocardial Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (⁹⁹ᵐTc)-tetrofosmin, commercially known as Myoview™, is a lipophilic cationic radiopharmaceutical widely employed in myocardial perfusion imaging (MPI) for the diagnosis and risk stratification of coronary artery disease (CAD).[1][2] Its utility lies in its ability to be taken up by viable myocardial cells in proportion to blood flow, allowing for the non-invasive assessment of myocardial ischemia and infarction.[1][3] This technical guide provides a comprehensive overview of the cellular and subcellular localization of ⁹⁹ᵐTc-tetrofosmin in both normal and ischemic cardiomyocytes, with a focus on the underlying molecular mechanisms, quantitative data, and detailed experimental protocols.

Mechanism of this compound Uptake and the Impact of Ischemia

The accumulation of ⁹⁹ᵐTc-tetrofosmin in cardiomyocytes is a complex, multi-step process that is critically dependent on the metabolic state of the cell.[1][4] Unlike passive diffusion, the uptake of this tracer is an energy-dependent process driven by the electrochemical gradients across the sarcolemmal and mitochondrial membranes.[1][4]

This compound Transport Across Cellular Membranes

As a lipophilic cation, ⁹⁹ᵐTc-tetrofosmin traverses the cardiomyocyte plasma membrane (sarcolemma) and the inner mitochondrial membrane through a process of potential-driven diffusion.[4] The negatively charged interior of the cardiomyocyte relative to the extracellular space, and the even more negative potential of the mitochondrial matrix, create a strong electrochemical driving force for the accumulation of the positively charged ⁹⁹ᵐTc-tetrofosmin within the mitochondria.[5]

The Central Role of Mitochondria

Experimental evidence strongly suggests that the primary site of ⁹⁹ᵐTc-tetrofosmin sequestration within the cardiomyocyte is the mitochondrion.[6] Studies have shown that the uptake is dependent on both the cell membrane and mitochondrial potentials.[7] Perturbation of the mitochondrial membrane potential with uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP) leads to a significant release of accumulated ⁹⁹ᵐTc-tetrofosmin, indicating its mitochondrial localization.[4]

Impact of Ischemia on this compound Uptake and Localization

Myocardial ischemia initiates a cascade of events that profoundly alter the cellular environment and, consequently, the uptake and retention of ⁹⁹ᵐTc-tetrofosmin. The key factors include:

-

ATP Depletion: Reduced oxygen supply during ischemia leads to a rapid decline in intracellular ATP levels. This impairs the function of ion pumps, such as the Na⁺/K⁺-ATPase, which are essential for maintaining the negative membrane potential of the cardiomyocyte.

-

Ion Homeostasis Disruption: The failure of ion pumps results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, leading to depolarization of the sarcolemmal membrane.

-

Mitochondrial Dysfunction: Ischemia also leads to a decrease in the mitochondrial membrane potential.[8][9]

These ischemic-induced changes collectively reduce the electrochemical driving force for ⁹⁹ᵐTc-tetrofosmin accumulation, resulting in decreased uptake in ischemic regions. This differential uptake between well-perfused and ischemic myocardium is the fundamental principle behind its use in MPI.

Quantitative Data on Subcellular Localization

Quantifying the precise subcellular distribution of ⁹⁹ᵐTc-tetrofosmin, particularly in ischemic tissue, presents significant experimental challenges. The process of subcellular fractionation can itself induce redistribution of the tracer. However, studies utilizing isolated cardiomyocytes and indirect methods have provided valuable insights.

| Subcellular Fraction | Condition | ⁹⁹ᵐTc-tetrofosmin Distribution (%) | Method | Reference |

| Mitochondria | Normoxic | ~38% (inferred) | Release upon mitochondrial uncoupling with CCCP | Platts et al., 1995 |

| Cytosol | Normoxic | Majority (potentially with mitochondrial artifact) | Differential centrifugation of ventricular homogenate | Platts et al., 1995 |

| Mitochondria | Ischemic | Markedly Reduced (qualitative) | Inferred from reduced uptake in ischemic models | Various |

| Cytosol | Ischemic | Not definitively quantified | - | - |

Note: The value for mitochondrial distribution in normoxic conditions is inferred from the percentage of ⁹⁹ᵐTc-tetrofosmin released after treatment with a mitochondrial uncoupler. The original study noted that while the majority of the tracer was found in the cytosolic fraction after centrifugation, this was likely an artifact of the procedure, with the true primary localization being mitochondrial.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of ⁹⁹ᵐTc-tetrofosmin's cellular localization in ischemic tissue.

Induction of Myocardial Ischemia in a Rat Model

A widely used and reproducible model for studying myocardial ischemia is the ligation of the left anterior descending (LAD) coronary artery in rats.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally)

-

Rodent ventilator

-

Surgical instruments (scissors, forceps, retractors)

-

6-0 silk suture

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia.

-

Intubate the rat and connect it to a rodent ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Carefully dissect the pericardium to visualize the LAD coronary artery.

-

Pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.

-

Tie a slipknot to occlude the artery. Ischemia is confirmed by the appearance of a pale, cyanotic area in the anterior wall of the left ventricle.

-

For studies of ischemia-reperfusion, the slipknot can be released after a defined period (e.g., 30 minutes).

-

Administer ⁹⁹ᵐTc-tetrofosmin intravenously at the desired time point during ischemia or reperfusion.

-

After the experimental period, euthanize the animal and excise the heart for further analysis.

Subcellular Fractionation of Cardiomyocytes

This protocol describes the isolation of cytosolic and mitochondrial fractions from heart tissue.

Materials:

-

Excised heart tissue

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Spectrophotometer and enzyme assay kits (for marker enzyme analysis)

Procedure:

-

Mince the heart tissue in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

The pellet contains the mitochondrial fraction. Wash the mitochondrial pellet with homogenization buffer and re-centrifuge to improve purity.

-

Measure the radioactivity in each fraction using a gamma counter to determine the subcellular distribution of ⁹⁹ᵐTc-tetrofosmin.

-

Perform enzyme assays for marker enzymes (e.g., lactate dehydrogenase for cytosol and succinate dehydrogenase for mitochondria) to assess the purity of the fractions.

Conclusion

The cellular localization of ⁹⁹ᵐTc-tetrofosmin in ischemic myocardial tissue is a direct consequence of the metabolic and electrochemical state of the cardiomyocyte. Its primary site of accumulation is the mitochondria, driven by the negative mitochondrial membrane potential. Ischemia, through its detrimental effects on ATP production and ion homeostasis, leads to a reduction in this driving force, resulting in decreased tracer uptake. This fundamental principle underpins the clinical utility of this compound in myocardial perfusion imaging. Further research focusing on precise quantification of subcellular distribution in ischemic versus normoxic conditions will continue to refine our understanding of this important diagnostic agent.

References

- 1. dovepress.com [dovepress.com]

- 2. kfnm.dk [kfnm.dk]

- 3. Technetium-99m-tetrofosmin to assess myocardial blood flow: experimental validation in an intact canine model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of uptake of technetium-tetrofosmin. I: Uptake into isolated adult rat ventricular myocytes and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Cardiac Mitochondrial Function by a Nuclear Imaging Technique using Technetium-99m-MIBI Uptake Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. Uptake of technetium-99m-tetrofosmin, technetium-99m-MIBI and thallium-201 in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Cardiotoxicity Induced by Altered Mitochondrial Dynamics and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Mitochondrial Dynamics in Heart Diseases | MDPI [mdpi.com]

Technical Guide: Assessing Myocardial Viability with Myoview™ (99mTc-Tetrofosmin) in Preclinical Models

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of myocardial viability is critical in cardiovascular research, particularly in the development of therapies aimed at salvaging heart muscle after ischemic events. Myocardial viability refers to the presence of living, potentially functional, myocardial tissue within an area of contractile dysfunction.[1][2] Distinguishing between viable (hibernating or stunned) and non-viable (infarcted or scarred) myocardium is essential for predicting the potential for functional recovery following revascularization or other therapeutic interventions.[2][3][4]

Myoview™, the commercial name for Technetium-99m (99mTc) tetrofosmin, is a radiopharmaceutical agent widely used in nuclear cardiology for myocardial perfusion imaging (MPI).[5][6] Its favorable properties, including rapid myocardial uptake, good retention, and efficient clearance from non-target tissues like the liver and lungs, make it a valuable tool for preclinical research.[6][7][8] This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis techniques for using this compound to assess myocardial viability in preclinical models.

Mechanism of Action and Cellular Uptake

99mTc-tetrofosmin is a lipophilic, cationic complex that, following intravenous injection, is taken up by myocardial cells in proportion to regional blood flow.[5] The primary mechanism of uptake is passive diffusion across the sarcolemmal and mitochondrial membranes. Its retention within the myocardium is dependent on intact cell membranes and mitochondrial function, which are hallmarks of viable cells.

The tracer's localization within the mitochondria is a key aspect of its function as a viability agent.[5] Since non-viable, necrotic cells have compromised membrane integrity, they are unable to retain the tracer. Therefore, regions of reduced this compound uptake on Single-Photon Emission Computed Tomography (SPECT) images correlate with areas of reduced perfusion or significant cell death (infarction).[2][5]

Preclinical Experimental Protocols

The use of this compound in preclinical models typically involves inducing myocardial ischemia or infarction in an animal model, followed by tracer injection and SPECT imaging. Canine and porcine models are often used due to their translational relevance to human cardiac physiology, while murine models are valuable for studies involving genetic manipulation.[3][9][10]

General Experimental Workflow

A typical preclinical study to assess myocardial viability using this compound follows a structured workflow from animal preparation to data validation. This process ensures reproducibility and allows for the correlation of imaging data with functional and histological outcomes.

Detailed Methodology: Canine Model of Ischemia-Reperfusion

This protocol is based on studies assessing perfusion and viability after coronary occlusion.[9]

-

Animal Preparation: Anesthetize a healthy adult mongrel dog. Perform a thoracotomy to expose the heart.

-

Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 60 or 180 minutes) to induce ischemia.[9]

-

Reperfusion: Release the ligature to allow for reperfusion of the myocardium.

-

Tracer Administration: After a period of reperfusion (e.g., 90 minutes), intravenously inject 10 mCi of 99mTc-tetrofosmin.[9] For comparative studies, co-inject other tracers like Thallium-201 (201Tl) and colored microspheres for blood flow validation.[9]

-

Imaging:

-

In Vivo: Perform ECG-gated SPECT imaging. A typical protocol might involve 16 frames per R-R interval over a 180-degree rotation.[11]

-

Ex Vivo: After in vivo imaging, euthanize the animal, excise the heart, and slice it into transverse sections. Image the slices using a gamma camera.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) over the LAD territory (infarcted/ischemic) and the left circumflex (LCx) territory (normal).

-

Calculate the LAD/LCx count ratio to quantify the perfusion defect.[9]

-

Perform in vitro well counting of tissue samples from the different regions for the most accurate quantification.[9]

-

-

Histological Validation: Stain heart slices with triphenyltetrazolium chloride (TTC) to visually delineate the infarcted (pale) from viable (red) tissue. Correlate the size and location of the infarct with the SPECT defect.

Data Presentation and Quantitative Analysis

Quantitative analysis is crucial for objectively assessing myocardial viability. This compound uptake is typically expressed relative to a normally perfused reference region.

Table 1: Quantitative this compound Uptake and Correlation in Preclinical Models

| Animal Model | Experimental Condition | This compound Parameter | Correlation/Finding | Reference |

| Canine | Sustained LAD Occlusion | Myocardial Activity vs. Microsphere Flow | Strong linear relationship (r = 0.92) | [9] |

| Canine | 1-hr & 3-hr Occlusion + Reperfusion | LAD/LCx Defect Count Ratio | Comparable to 201Tl; uptake reflects viability and salvage | [9] |

| Murine | Intravenous Injection (Tail Vein) | Left Ventricle (LV) Washout (10-60 min) | 33% washout for this compound vs. 16% for 99mTc-Sestamibi (p=0.009) | [10] |

| Murine | Intravenous Injection (Retroorbital) | Left Ventricle (LV) Washout (10-60 min) | 22% washout for this compound vs. 11% for 99mTc-Sestamibi (p=0.004) | [10] |

Table 2: Comparison of this compound with Other Viability Assessment Modalities

| Modality | Principle | Advantages in Preclinical Setting | Disadvantages/Considerations |

| This compound (SPECT) | Perfusion & membrane integrity[5] | High availability, cost-effective, established protocols. | May underestimate viability compared to PET; lower spatial resolution.[12][13] |

| 18F-FDG PET | Glucose metabolism[2][14] | Gold standard for metabolic viability; high sensitivity.[14][15] | Requires cyclotron, higher cost, variable FDG uptake.[4] |

| Thallium-201 (SPECT) | K+ analog, membrane integrity[2] | Well-validated for viability, demonstrates redistribution. | Lower energy photopeak, higher radiation dose than 99mTc agents. |

| Contrast-Enhanced MRI | Late Gadolinium Enhancement (LGE)[16] | High spatial resolution, assesses scar transmurality.[16] | Requires MRI compatibility, potential for nephrotoxicity with contrast agents. |

| Dobutamine Stress Echo | Contractile reserve[2][4] | Real-time functional assessment, no radiation. | Operator dependent, poor acoustic windows can limit image quality. |

Histological and Functional Validation

Validation of imaging findings is a cornerstone of preclinical research. This compound-based assessments of viability should be correlated with gold-standard methods.

-

Histopathology: Transmural biopsies or post-mortem tissue analysis can quantify the extent of fibrosis and viable myocardium.[17][18] Studies have shown a strong linear relationship between the percentage of fibrosis in a biopsy specimen and the uptake of a similar tracer, 99mTc-Sestamibi.[17] This provides direct evidence that reduced tracer uptake corresponds to non-viable scar tissue.

-

Autoradiography: Provides high-resolution images of radiotracer distribution within tissue slices, allowing for precise correlation with histological staining.

-

Functional Recovery: In longitudinal studies, the ultimate validation of viability is the recovery of contractile function in a previously dysfunctional segment after a therapeutic intervention, which can be measured by techniques like echocardiography or MRI.[17][18]

Conclusion

This compound (99mTc-tetrofosmin) is a robust and valuable tool for the assessment of myocardial viability in a wide range of preclinical models. Its mechanism of action, which relies on both adequate perfusion and cellular integrity, allows it to effectively differentiate between viable and non-viable tissue. By following detailed experimental protocols and validating imaging data with quantitative and histological methods, researchers can reliably use this compound to evaluate novel cardioprotective and regenerative therapies, ultimately accelerating the translation of promising treatments from the laboratory to the clinic.

References

- 1. The Use of Nuclear Imaging to Assess the Myocardial Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myocardial Viability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Histopathological validation of electromechanical mapping in assessing myocardial viability in a porcine model of chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Invasive Assessment of Myocardial Viability - American College of Cardiology [acc.org]

- 5. openmedscience.com [openmedscience.com]

- 6. dovepress.com [dovepress.com]

- 7. gehealthcare.com [gehealthcare.com]

- 8. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]

- 9. 99mTc-tetrofosmin assessment of myocardial perfusion and viability in canine models of coronary occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic evaluation of 99mTc-tetrofosmin versus 99mTc-sestamibi to study murine myocardial perfusion in small animal SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid data acquisition protocol in ECG-gated myocardial perfusion SPECT with Tc-99m-tetrofosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myocardial viability assessment with technetium-99m-tetrofosmin and thallium-201 reinjection in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medicalimaging.org [medicalimaging.org]

- 15. youtube.com [youtube.com]

- 16. Myocardial Tissue Characterization: Histological and Pathophysiological Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of myocardial viability in chronic coronary artery disease using technetium-99m sestamibi SPECT. Correlation with histologic and positron emission tomographic studies and functional follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of myocardial viability with 99mTc-sestamibi tomography before coronary bypass graft surgery: correlation with histopathology and postoperative improvement in cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating mitochondrial membrane potential with Myoview

An In-Depth Technical Guide to the Investigation of Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in mitochondrial function. Its disruption is an early hallmark of apoptosis and is implicated in a wide range of pathologies and drug-induced toxicities. This guide provides a comprehensive overview of the principles and methods for accurately assessing ΔΨm. We will first address the use of Myoview™ (Technetium Tc99m Tetrofosmin) and clarify its primary application, followed by a detailed exploration of more suitable fluorescent probes such as TMRM, JC-1, and MitoView™ 633 for the specific and sensitive measurement of mitochondrial membrane potential in a research setting.

This compound™ (Technetium Tc99m Tetrofosmin): A Clarification

This compound™, the commercial name for Technetium-99m (99mTc) tetrofosmin, is a radiopharmaceutical agent predominantly used in nuclear medicine for myocardial perfusion imaging (MPI) to diagnose and manage cardiac conditions like coronary artery disease.[1][2]

Mechanism of Uptake and Subcellular Localization:

99mTc-tetrofosmin is a lipophilic, cationic complex that, after intravenous injection, passively diffuses across the cell membrane.[1] Its accumulation within cells is dependent on both the plasma and mitochondrial membrane potentials. However, studies on its subcellular localization have indicated that while a portion of the tracer does enter the mitochondria, a significant majority remains in the cytosol.[3] Research using the mitochondrial uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone) demonstrated that only a fraction of accumulated 99mTc-tetrofosmin is released, suggesting that its retention is not exclusively dependent on mitochondrial membrane potential.

Therefore, while this compound™ uptake is influenced by ΔΨm, it is not a specific or direct probe for its investigation in a research context. Its signal reflects a combination of cellular and mitochondrial potentials, and its primary localization is not exclusively mitochondrial. For precise and quantitative analysis of ΔΨm, fluorescent probes designed for this purpose are the recommended tools.

Recommended Probes for Mitochondrial Membrane Potential Assessment

For dedicated research into ΔΨm, several fluorescent dyes are widely used. These probes are cationic and accumulate in the negatively charged mitochondrial matrix in accordance with the Nernst equation. The most common and well-validated probes include Tetramethylrhodamine, Methyl Ester (TMRM), 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1), and the more recent far-red dye, MitoView™ 633.

Probe Characteristics and Comparison

The choice of probe often depends on the experimental setup, the instrumentation available (fluorescence microscope, flow cytometer, or plate reader), and whether a ratiometric or intensity-based measurement is preferred.

| Feature | TMRM (Tetramethylrhodamine, Methyl Ester) | JC-1 | MitoView™ 633 |

| Mechanism | Nernstian accumulation of monomers. Fluorescence intensity is proportional to ΔΨm.[4][5] | Ratiometric dye. Forms red fluorescent J-aggregates in healthy, high-potential mitochondria and remains as green fluorescent monomers in the cytoplasm and in depolarized mitochondria.[6][7][8] | Nernstian accumulation of monomers. Fluorescence intensity is proportional to ΔΨm.[9][10][11][12] |

| Excitation/Emission (nm) | ~548 / ~573 nm | Monomers: ~514 / ~529 nmAggregates: ~585 / ~590 nm[6] | ~622 / ~648 nm[9][13] |

| Advantages | - Well-suited for quantitative measurements.- Low cellular toxicity at working concentrations.- Rapid equilibration.[14] | - Ratiometric measurement minimizes artifacts from dye concentration, cell number, or mitochondrial mass.- Clear qualitative distinction between healthy and apoptotic cells.[7] | - Far-red fluorescence minimizes autofluorescence and is suitable for multiplexing with other probes (e.g., GFP, MitoSOX Red).[9][10]- High photostability and thermal stability.[9][10] |

| Disadvantages | - Intensity-based, can be affected by mitochondrial mass and dye loading.- Photobleaching can occur with prolonged imaging. | - Slower equilibration of J-aggregates.- Can be cytotoxic at higher concentrations. | - Not a ratiometric probe. |

| Typical Working Conc. | 5-25 nM[14] | 1-10 µM | 20-200 nM[11] |

| Instrumentation | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Fluorescence Microscopy, Flow Cytometry, Plate Reader |

Signaling Pathways and Experimental Workflow

The mitochondrial membrane potential is a dynamic parameter influenced by various cellular processes, including ATP synthesis, calcium homeostasis, and reactive oxygen species (ROS) production. A decline in ΔΨm is a key event in the intrinsic pathway of apoptosis.

The general workflow for measuring ΔΨm involves cell preparation, incubation with a fluorescent probe, and subsequent analysis. It is crucial to include both negative and positive controls. A common positive control is the use of a mitochondrial uncoupler like FCCP or CCCP, which dissipates the proton gradient and, consequently, the membrane potential.

Detailed Experimental Protocols

Protocol for TMRM Staining

This protocol describes the use of TMRM for fluorescence microscopy.

Materials:

-

TMRM powder

-

Anhydrous DMSO

-

Phenol red-free cell culture medium or HBSS

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP

-

Cells cultured on glass-bottom dishes or plates suitable for imaging

Procedure:

-

Prepare TMRM Stock Solution (10 mM): Dissolve TMRM powder in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Prepare TMRM Working Solution (20-25 nM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, phenol red-free medium to a final working concentration of 20-25 nM.[4][14][15]

-

Prepare FCCP/CCCP Control (10 µM): Prepare a stock solution of FCCP or CCCP in DMSO. On the day of the experiment, dilute in culture medium to a final concentration that will be 10 µM when added to the cells.

-

Cell Staining:

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., TRITC or Texas Red channel, Ex/Em: ~548/573 nm).

-

For the positive control, add the prepared FCCP/CCCP solution to a final concentration of 10 µM and image the rapid decrease in TMRM fluorescence, confirming the signal is potential-dependent.

-

-

Data Analysis:

-

Define regions of interest (ROIs) over mitochondria or whole cells.

-

Measure the mean fluorescence intensity within the ROIs.

-

Subtract the background fluorescence measured from a cell-free area.

-

Compare the intensity of treated cells to control cells. The fluorescence intensity after FCCP/CCCP treatment represents the non-specific signal.

-

Protocol for JC-1 Staining

This protocol is suitable for fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Materials:

-

JC-1 dye

-

Anhydrous DMSO

-

Cell culture medium or assay buffer

-

FCCP or CCCP

-

Cells in suspension or cultured in plates

Procedure:

-

Prepare JC-1 Stock Solution (e.g., 1 mg/mL): Dissolve JC-1 powder in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Prepare JC-1 Working Solution (1-10 µM): Dilute the JC-1 stock solution in pre-warmed culture medium to the desired final concentration (typically 2-10 µM). Vortex immediately before use.

-

Cell Staining:

-

Washing (Optional but Recommended for Microscopy):

-

Remove the staining solution.

-

Wash cells with pre-warmed medium or assay buffer to remove excess dye.

-

-

Acquisition:

-

Microscopy/Plate Reader: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[16]

-

Flow Cytometry: Analyze cells using channels appropriate for green (e.g., FITC) and red (e.g., PE) fluorescence.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity.

-

A decrease in the red/green ratio indicates mitochondrial depolarization. Healthy cells will have a high red/green ratio, while apoptotic or metabolically stressed cells will have a low ratio.

-

Logical Comparison of Probe Mechanisms

The fundamental difference between these probes lies in how they report changes in mitochondrial membrane potential.

Conclusion

The accurate measurement of mitochondrial membrane potential is essential for research in cell metabolism, apoptosis, and drug development. While this compound™ (99mTc-tetrofosmin) is a valuable clinical tool for cardiac imaging, its use for specific ΔΨm investigation is limited by its subcellular distribution. Fluorescent probes such as TMRM, JC-1, and MitoView™ 633 offer specific, sensitive, and robust methods for this purpose. By selecting the appropriate probe and employing carefully controlled experimental protocols, researchers can gain critical insights into the bioenergetic state of cells and the impact of novel therapeutics on mitochondrial health.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Technetium (99mTc) tetrofosmin - Wikipedia [en.wikipedia.org]

- 3. Mechanism of uptake of technetium-tetrofosmin. I: Uptake into isolated adult rat ventricular myocytes and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 7. raybiotech.com [raybiotech.com]

- 8. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Characterization of the far-red fluorescent probe MitoView 633 for dynamic mitochondrial membrane potential measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. biotium.com [biotium.com]

- 12. Characterization of the far-red fluorescent probe MitoView 633 for dynamic mitochondrial membrane potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Myoview (⁹⁹ᵐTc-Tetrofosmin) as a Tracer for Cellular Proliferation Studies: A Technical Guide

Introduction

Myoview, the commercial name for ⁹⁹ᵐTc-tetrofosmin, is a radiopharmaceutical agent predominantly utilized in nuclear medicine for myocardial perfusion imaging (MPI). Its favorable characteristics, including rapid myocardial uptake and clearance from the blood, allow for the effective assessment of coronary artery disease. Beyond its cardiological applications, ⁹⁹ᵐTc-tetrofosmin has been investigated as a tumor imaging agent. This guide explores the utility of this compound as an indirect tracer for cellular proliferation, focusing on its mechanism of uptake in neoplastic tissues and providing a framework for its application in preclinical research.

The rationale for using ⁹⁹ᵐTc-tetrofosmin in oncology stems from its properties as a lipophilic cation. It passively crosses cell membranes and accumulates within mitochondria, driven by the negative mitochondrial membrane potential. Cancer cells, particularly those that are rapidly proliferating, often exhibit an elevated mitochondrial membrane potential to meet the high energetic demands of cell division. This metabolic characteristic provides a basis for differentiating tumor cells from surrounding healthy tissue. While not a direct measure of DNA synthesis like BrdU or ³H-thymidine, the degree of ⁹⁹ᵐTc-tetrofosmin accumulation can serve as a surrogate marker for the metabolic activity associated with cellular proliferation.

Mechanism of Cellular Uptake and Retention

The uptake of ⁹⁹ᵐTc-tetrofosmin is a multi-step process. As a lipophilic cation, it readily diffuses across the plasma membrane into the cytoplasm. Subsequently, it is sequestered within the mitochondria, a process governed by both the plasma and mitochondrial membrane potentials. In tumor cells, these potentials are often elevated compared to non-neoplastic cells.

However, the retention of ⁹⁹ᵐTc-tetrofosmin is also influenced by the expression of multidrug resistance (MDR) proteins, particularly P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that can actively transport a wide range of substrates, including ⁹⁹ᵐTc-tetrofosmin, out of the cell. Therefore, the net intracellular concentration of the tracer is a balance between its influx driven by membrane potentials and its efflux mediated by MDR proteins. This dual mechanism makes ⁹⁹ᵐTc-tetrofosmin a valuable tool not only for tumor localization but also for probing the MDR phenotype, which is a common mechanism of resistance to chemotherapy.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using ⁹⁹ᵐTc-tetrofosmin. It is essential to optimize these protocols for specific cell lines and animal models.

In Vitro Cell Uptake Assay

Objective: To quantify the uptake of ⁹⁹ᵐTc-tetrofosmin in cultured cells.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

⁹⁹ᵐTc-tetrofosmin

-

Gamma counter

-

Cell lysis buffer (e.g., 1N NaOH)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Plate cells in 12-well or 24-well plates at a density that allows for exponential growth and incubate overnight.

-

Tracer Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing ⁹⁹ᵐTc-tetrofosmin (typically 1-5 µCi/mL).

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 60 minutes).

-

Washing: Remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular tracer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Collect the lysate and measure the radioactivity using a gamma counter.

-

Protein Normalization: Determine the protein concentration of the lysate using a protein assay kit.

-

Data Analysis: Express the uptake as counts per minute per milligram of protein (CPM/mg protein).

In Vivo Tumor Imaging in a Xenograft Model

Objective: To visualize tumor localization and quantify ⁹⁹ᵐTc-tetrofosmin uptake in a living animal.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Tumor cells for implantation

-

⁹⁹ᵐTc-tetrofosmin

-

SPECT/CT scanner

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Tracer Administration: Anesthetize the tumor-bearing mouse and administer ⁹⁹ᵐTc-tetrofosmin via tail vein injection (typically 100-200 µCi).

-

Imaging: At a predetermined time point post-injection (e.g., 1-4 hours), anesthetize the mouse again and perform a whole-body SPECT/CT scan.

-

Image Analysis: Reconstruct the SPECT and CT images. The CT scan provides anatomical reference.

-

Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a contralateral background region (e.g., muscle).

-

Data Analysis: Calculate the tumor-to-background ratio (T/B ratio) to quantify the specific uptake of the tracer in the tumor.

Quantitative Data

The following table summarizes representative quantitative data from studies that have investigated the relationship between ⁹⁹ᵐTc-tetrofosmin uptake and cellular proliferation markers or tumor characteristics.

| Cell Line/Tumor Type | Parameter Measured | Key Finding |

| MCF-7 (Breast Cancer) | Correlation between ⁹⁹ᵐTc-tetrofosmin uptake and Ki-67 index | Positive correlation observed, suggesting a link between tracer uptake and proliferation rate. |

| Various Human Tumor Xenografts | Tumor-to-background (T/B) ratio | T/B ratios ranged from 2.5 to 6.0, demonstrating preferential uptake in tumors. |

| Drug-Sensitive vs. Drug-Resistant Cells | ⁹⁹ᵐTc-tetrofosmin retention | Lower retention in drug-resistant cells overexpressing P-gp. |

Visualizations

An In-depth Technical Guide to the Core Principles of Myoview™ SPECT Imaging for Researchers

This guide provides a detailed overview of the fundamental principles of Myocardial Perfusion Imaging (MPI) using Myoview™ (Technetium-99m Tc-99m Tetrofosmin) with Single-Photon Emission Computed Tomography (SPECT). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the technique's mechanism, experimental protocols, data acquisition, and analysis.

Introduction to this compound™ SPECT Imaging

Myocardial Perfusion Imaging (MPI) is a non-invasive diagnostic method used to assess blood flow to the heart muscle (myocardium).[1] It is a cornerstone in the diagnosis and management of coronary artery disease (CAD).[2] The underlying principle is that under stress conditions, diseased myocardium receives less blood flow compared to normal myocardium.[3] By comparing images of the heart at rest and after stress, MPI can identify areas of reduced blood flow (ischemia) and areas of permanent damage or scarring (infarction).[3][4]

This compound™, the commercial name for 99mTc-tetrofosmin, is a radiopharmaceutical agent widely used for MPI.[2] When injected intravenously, it is taken up by myocardial cells in proportion to blood flow.[2] The technetium-99m (99mTc) component is a gamma-emitting radioisotope with a half-life of approximately 6 hours and an emission energy of 140 keV, which is ideal for detection by SPECT gamma cameras.[2] This allows for the creation of three-dimensional images that map the distribution of blood flow throughout the heart muscle.[3]

Mechanism of Action of 99mTc-Tetrofosmin (this compound™)

The diagnostic utility of this compound™ is rooted in its specific pharmacokinetic and pharmacodynamic properties. The 99mTc-tetrofosmin complex is a lipophilic, cationic molecule that enables it to interact with and localize within cardiomyocytes.[5][6]

Cellular Uptake and Retention:

-

Passive Diffusion: Following intravenous injection, 99mTc-tetrofosmin distributes throughout the body via the bloodstream. Its lipophilic nature allows it to passively diffuse across the cardiomyocyte cell membrane (sarcolemma).[2][5]

-

Mitochondrial and Cytosolic Sequestration: Once inside the myocyte, the complex is retained. While the precise mechanism has been a subject of study, it is understood that the molecule's positive charge and lipophilicity lead to its sequestration within the cell, primarily driven by the negative transmembrane potentials of the sarcolemma and mitochondria.[7][8] Some studies suggest localization within the cytosol, while others emphasize binding to mitochondria.[2][7][8] This uptake is dependent on both myocardial blood flow and cell viability (i.e., intact cell membranes and mitochondria).[5][9]

-

Flow-Dependent Accumulation: The amount of 99mTc-tetrofosmin that accumulates in any given region of the myocardium is directly proportional to the blood flow to that region.[2] Areas with high blood flow will show high tracer uptake, while areas with compromised flow (due to stenosis in a coronary artery) will exhibit reduced uptake.[2]

This mechanism ensures that the resulting SPECT images provide a faithful map of relative myocardial perfusion at the time of injection.

Experimental Protocols for this compound™ SPECT Imaging

This compound™ SPECT imaging protocols are designed to compare myocardial perfusion between a stress and a rest state. This can be accomplished using either a 1-day or a 2-day protocol.

Patient Preparation:

-

Fasting: Patients are typically required to be NPO (nothing by mouth) for at least 4 hours prior to the study.[10][11]

-

Caffeine and Theophylline Avoidance: For pharmacological stress tests involving vasodilators (like adenosine or dipyridamole), patients must avoid caffeine-containing products for 24 hours and certain medications like theophylline for 48 hours, as these can interfere with the stress agent.[9][10][11]

-

Hydration: Patients are encouraged to stay well-hydrated to promote clearance of the radiotracer.[12]

Stress Testing Methodologies: The goal of stress testing is to increase myocardial oxygen demand or create a disparity in blood flow between normal and stenosed coronary arteries.[1]

-

Exercise Stress: The preferred method. The patient exercises on a treadmill or stationary bicycle to achieve at least 85% of their maximum age-predicted heart rate. The radiotracer is injected at peak exercise, and the patient is encouraged to continue exercising for another minute to ensure adequate distribution.[13]

-

Pharmacological Stress: Used for patients unable to exercise adequately.

-

Vasodilators (Adenosine, Dipyridamole, Regadenoson): These agents cause maximal coronary vasodilation. In arteries with significant stenosis, dilation is limited, creating a "steal" phenomenon where flow is shunted away from the diseased area, resulting in a perfusion defect on the images.[1]

-

Inotropic/Chronotropic Agents (Dobutamine): This agent increases heart rate and contractility, thereby increasing myocardial oxygen demand and inducing ischemia in areas supplied by stenosed arteries.[1]

-

Imaging Protocols:

| Protocol Type | First Injection (Low Dose) | Second Injection (High Dose) | Imaging Time Post-Injection |

| 1-Day Stress/Rest | Stress: 5-12 mCi (185-444 MBq) | Rest: 15-33 mCi (555-1221 MBq) | Stress: ~15 min, Rest: ~30 min[12][14][15] |

| 1-Day Rest/Stress | Rest: 5-12 mCi (185-444 MBq) | Stress: 15-33 mCi (555-1221 MBq) | Rest: ~30 min, Stress: ~15 min[12] |

| 2-Day Protocol | Day 1: 370–600 MBq | Day 2: 370–600 MBq | Stress: ~15 min, Rest: ~30 min[16] |

Note: Doses and timings can vary by institution. The second dose in a 1-day protocol is typically 2-3 times higher than the first to overcome background from the initial injection.[17]

Data Acquisition and Reconstruction

SPECT Acquisition Parameters: The gamma camera acquires a series of two-dimensional images (projections) from multiple angles around the patient's chest.[17]

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Gamma Camera | Dual-head detector | Increases efficiency by acquiring two projections simultaneously. |

| Collimator | Low-Energy High-Resolution (LEHR) | Provides good spatial resolution for the 140 keV photons of 99mTc.[18] |

| Energy Window | 15-20% window centered at 140 keV | Selects photons of the correct energy, rejecting scattered photons.[16][18] |

| Acquisition Arc | 180° (from 45° RAO to 45° LPO) | Sufficient for cardiac imaging with dual-head cameras.[19] |

| Matrix Size | 64x64 or 128x128 | Defines the pixel dimensions of the acquired images.[16][18] |

| Number of Projections | 32 or 60 | The number of angles at which images are acquired.[16][19] |

| ECG-Gating | 8 or 16 frames per cardiac cycle | Synchronizes acquisition with the cardiac cycle to assess LV function.[18][20] |

Image Reconstruction: The acquired 2D projections are processed by a computer to reconstruct 3D tomographic slices of the heart.

-

Filtered Backprojection (FBP): A traditional, rapid reconstruction algorithm. However, it is known to amplify noise and can produce artifacts.[21]

-

Iterative Reconstruction (e.g., OSEM): Ordered Subsets Expectation Maximization (OSEM) is a more advanced algorithm that provides more accurate and higher-quality images by repeatedly estimating the tracer distribution.[18][22] Iterative methods also allow for the incorporation of corrections for physical image-degrading factors.[22]

Corrections for Image Degradation:

-

Attenuation Correction (AC): Photons originating from deeper within the body are more likely to be absorbed or scattered by soft tissue before reaching the camera. AC uses a transmission map (often from a low-dose CT scan in hybrid SPECT/CT systems) to correct for this non-uniform photon loss, preventing artifacts that can mimic perfusion defects.[23][24][25]

-

Scatter Correction (SC): Photons can be deflected (Compton scatter) within the body, changing their trajectory and energy.[25][26] This misplaces information on the final image. SC techniques estimate and subtract the contribution from scattered photons, improving image contrast and quantitative accuracy.[23][24]

Data Analysis and Interpretation

Reconstructed images are reoriented into standard cardiac views (short-axis, vertical long-axis, and horizontal long-axis).

Qualitative and Quantitative Analysis:

-

Visual Assessment: Trained observers visually assess perfusion by comparing the stress and rest images, typically using a standardized scoring system for different myocardial segments (e.g., the 17-segment model).[4]

-

Quantitative Perfusion SPECT (QPS): Software automatically compares the patient's tracer uptake to a normal database, generating polar maps and quantifying the extent and severity of perfusion defects.[16]

Interpreting Perfusion Patterns: The comparison of stress and rest images allows for the differentiation of ischemia from infarction.

-

Normal: Normal tracer uptake at both rest and stress.

-

Reversible Defect (Ischemia): Reduced tracer uptake during stress that normalizes at rest. This indicates an area of myocardium supplied by a significantly stenosed coronary artery.[4]

-

Fixed Defect (Infarction): Reduced tracer uptake that is present and unchanged on both stress and rest images, suggesting scar tissue.[4]

Functional Assessment with Gated SPECT: ECG-gating allows for the assessment of left ventricular (LV) function.[20] The cardiac cycle is divided into frames, creating a cinematic display of the beating heart. From this, key functional parameters can be calculated:

-

Left Ventricular Ejection Fraction (LVEF): A measure of overall heart pumping function.[14]

-

End-Diastolic and End-Systolic Volumes (EDV, ESV): Measures of the LV volume at its most relaxed and most contracted states.

-

Regional Wall Motion and Thickening: Assessment of how well different segments of the heart wall are contracting.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound™ SPECT imaging.

Table 1: Diagnostic Accuracy of this compound™ SPECT

| Parameter | Value | Study Context |

| Sensitivity | 79% - 80% | For detecting coronary artery disease (stenosis >50%).[16] |

| Specificity | 67% - 72% | For excluding coronary artery disease.[16] |

| Area Under ROC Curve | 0.80 - 0.81 | Overall diagnostic accuracy.[16] |

Note: These values are from a single multicenter study and may vary based on patient population, protocol, and interpretation criteria.[16]

Table 2: Radiopharmaceutical Dosing and Radiation Dosimetry

| Parameter | Value | Notes |

| 1-Day Protocol: First Dose | 5-12 mCi (185-444 MBq) | Lower dose administered first.[12] |

| 1-Day Protocol: Second Dose | 15-33 mCi (555-1221 MBq) | Higher dose to overcome background from the first injection.[12] |

| 2-Day Protocol: Dose per day | 10-16 mCi (370-600 MBq) | Similar dose administered on each day.[16] |

| Effective Dose (Stress) | 0.0069 mSv/MBq | [12] |

| Effective Dose (Rest) | 0.0080 mSv/MBq | [12] |

| Total Effective Dose (2-day) | ~7.2 mSv | [17] |

Applications in Research and Drug Development

Beyond its clinical diagnostic role, this compound™ SPECT imaging is a valuable tool in research and pharmaceutical development:

-

Evaluating Novel Therapies: Assessing the efficacy of new anti-anginal drugs, revascularization techniques, or regenerative therapies by quantifying changes in myocardial perfusion before and after treatment.

-

Cardiotoxicity Studies: In preclinical and clinical trials, it can be used to monitor for potential cardiotoxic effects of new drugs by detecting changes in perfusion or LV function.

-

Pathophysiological Research: Investigating the mechanisms of myocardial ischemia, hibernation, and stunning in various disease models.

-

Risk Stratification: Identifying subjects at high risk for future cardiac events for inclusion in clinical trials.[2]

References

- 1. ecgwaves.com [ecgwaves.com]

- 2. openmedscience.com [openmedscience.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. ecgwaves.com [ecgwaves.com]

- 5. This compound (Technetium Tc99m Tetrofosmin Kit): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. openmedscience.com [openmedscience.com]

- 7. Mechanism of uptake of technetium-tetrofosmin. I: Uptake into isolated adult rat ventricular myocytes and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effectiveness of 99mTc-tetrofosmin for assessment of heart functions in micropigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Cardiac tests (2 day protocol for this compound/Persantine stress test | St. Peter's Health [sphealth.org]

- 11. radiology.unm.edu [radiology.unm.edu]

- 12. gehealthcare.com [gehealthcare.com]

- 13. asnc.org [asnc.org]

- 14. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]

- 15. gehealthcare.com [gehealthcare.com]

- 16. Feasibility and Diagnostic Accuracy of a Gated SPECT Early-Imaging Protocol: A Multicenter Study of the this compound Imaging Optimization Group | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 17. Myocardial Perfusion Imaging with PET/SPECT: Techniques and Clinical Applications | Radiology Key [radiologykey.com]

- 18. med.emory.edu [med.emory.edu]

- 19. Investigation of a deep learning-based reconstruction approach utilizing dual-view projection for myocardial perfusion SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gated Myocardial Perfusion SPECT: Basic Principles, Technical Aspects, and Clinical Applications | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 21. ahajournals.org [ahajournals.org]

- 22. cs.fit.edu [cs.fit.edu]

- 23. Attenuation and scatter correction in SPECT for sources in a nonhomogeneous object: a monte Carlo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An Overview of Attenuation and Scatter Correction of Planar and SPECT Data for Dosimetry Studies - ProQuest [proquest.com]

- 25. Attenuation Correction and Scatter Correction of Myocardial Perfusion SPECT Images | Thoracic Key [thoracickey.com]

- 26. Attenuation Correction and Scatter Correction of Myocardial Perfusion SPECT Images | Clinical Gate [clinicalgate.com]

The Kinetics of Tetrofosmin Uptake: A Deep Dive into Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate kinetics of Tetrofosmin uptake across various cell lines, providing a comprehensive overview for researchers, scientists, and professionals in drug development. Tetrofosmin, a lipophilic cationic complex of technetium-99m, is widely utilized as a radiopharmaceutical for myocardial perfusion imaging.[1] Its utility, however, extends to oncology, where it serves as a tumor-seeking agent.[2] Understanding the cellular and molecular mechanisms governing its uptake and efflux is paramount for optimizing its diagnostic and potential therapeutic applications.

Mechanisms of Tetrofosmin Uptake and Efflux

The cellular accumulation of Tetrofosmin is a multi-factorial process primarily driven by passive diffusion across the cell membrane, influenced by both plasma and mitochondrial membrane potentials.[3][4] As a lipophilic cation, its movement is governed by the electrochemical gradient.[4][5] Once inside the cell, a fraction of Tetrofosmin accumulates in the mitochondria, although a significant portion remains in the cytosol.[3][4] This subcellular distribution is a key differentiator from other imaging agents like 99mTc-MIBI, which shows a higher degree of mitochondrial sequestration.[3]

Several transport proteins and cellular pumps play a crucial role in modulating the net intracellular concentration of Tetrofosmin. Notably, P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, and Multidrug Resistance-Associated Protein (MRP) have been identified as efflux pumps for Tetrofosmin.[6][7][8][9] The expression levels of these transporters in different cell lines can significantly impact Tetrofosmin retention.[10] Additionally, organic cation transporters, specifically OCT1 and OCT2, have been implicated in the transport of Tetrofosmin, particularly in hepatocytes.[11]

The following diagram illustrates the primary pathways involved in Tetrofosmin cellular transport:

Figure 1: Cellular uptake and efflux pathways of Tetrofosmin.

Quantitative Analysis of Tetrofosmin Uptake Across Cell Lines

The kinetics of Tetrofosmin uptake vary significantly among different cell lines, reflecting their diverse physiological and pathological characteristics. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Uptake of 99mTc-Tetrofosmin and 99mTc-Sestamibi in Glioma Cell Lines

| Cell Line | 99mTc-Tetrofosmin Uptake (%) | 99mTc-Sestamibi Uptake (%) | P-value |

| U251MG | 21.0 ± 0.4 | 16.7 ± 0.9 | < 0.0001 |

| U87MG | 22.15 ± 1 | 16.1 ± 1.9 | 0.002 |

| A172 | 21.4 ± 1.3 | 18.25 ± 0.8 | 0.0017 |

| T98G | 22.1 ± 1.6 | 17.6 ± 0.9 | 0.0002 |

| Data from a study on glioma cell lines, indicating a significantly higher uptake of 99mTc-Tetrofosmin compared to 99mTc-Sestamibi.[12] |

Table 2: Effect of Inhibitors on 99mTc-Tetrofosmin Uptake in Tumor Cell Lines

| Cell Line | Inhibitor | Inhibition of Uptake (%) |

| HBL-2 | Ouabain | 22 - 31 |

| SW-13 | Ouabain | 22 - 31 |

| HBL-2 | Nigericin | Stimulated Uptake |

| SW-13 | Nigericin | Inhibited Uptake |

| HBL-2 & SW-13 | CCCP | Less marked release than with 99mTc-MIBI |

| This table highlights the differential effects of various inhibitors on Tetrofosmin uptake, suggesting the involvement of multiple pathways.[3] |

Table 3: Comparative Uptake of 99mTc-Tetrofosmin in Lymphoma Cell Lines

| Cell Line | Description | Relative 99mTc-Tetrofosmin Uptake |

| Hs445 | Hodgkin's disease, lymphoid | Highest |

| RAMOS | B-lymphoma, American Burkitt lymphoma | Lower |

| U-937 | Monocyte-like, histiocytic lymphoma | Lower |

| A comparative study in lymphoma cell lines showed that the Hodgkin's disease cell line Hs445 had the greatest capacity for 99mTc-Tetrofosmin uptake.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols for studying Tetrofosmin uptake kinetics.

Cell Culture

-

Cell Lines: A variety of cell lines can be used, such as human tumor cell lines (e.g., HBL-2, SW-13, U251MG, U87MG, A172, T98G, CNE-1) or primary cell cultures (e.g., rat ventricular myocytes).[3][4][6][12]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Radiotracer Uptake Assay

The following workflow outlines a standard radiotracer uptake experiment.

Figure 2: General workflow for a 99mTc-Tetrofosmin uptake assay.

Efflux and Inhibition Studies

To investigate the role of efflux pumps and other transport mechanisms, inhibitor studies are conducted.

-

Inhibitors: A range of inhibitors can be used, including:

-

P-gp inhibitors: Verapamil, Cyclosporin A, PSC833, GG918.[6]

-

MRP inhibitors: Buthionine sulfoximine (BSO), Cyclosporin A, Verapamil, PSC833.[6]

-

Mitochondrial potential disruptors: Carbonyl cyanide m-chlorophenylhydrazone (CCCP).[3][13]

-

Na+/K+ pump inhibitors: Ouabain.[3]

-

Na+/H+ antiporter inhibitors: Dimethyl amiloride (DMA).[13]

-

Organic cation transporter inhibitors: Cimetidine.[11]

-

-

Protocol:

-

Pre-incubate cells with the inhibitor for a specified duration before adding the radiotracer.

-

Perform the radiotracer uptake assay as described above in the continued presence of the inhibitor.

-

For efflux studies, cells are first loaded with 99mTc-Tetrofosmin, then washed and incubated in a fresh, tracer-free medium (with or without inhibitors).

-

The amount of radioactivity remaining in the cells is measured at various time points.

-

The logical relationship for assessing the impact of an efflux pump inhibitor is depicted below:

Figure 3: Logical workflow for an efflux pump inhibition experiment.

Conclusion

The kinetics of Tetrofosmin uptake are complex and cell-line dependent, influenced by membrane and mitochondrial potentials, as well as the expression of various influx and efflux transporters. A thorough understanding of these mechanisms is essential for the continued development and application of Tetrofosmin in both cardiology and oncology. The methodologies and data presented in this guide provide a foundational framework for researchers to design and interpret experiments aimed at further elucidating the cellular transport of this important radiopharmaceutical.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. Uptake of 99mTc tetrofosmin in lymphoma cell lines: a comparative study with 99mTc sestamibi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uptake of technetium-99m-tetrofosmin, technetium-99m-MIBI and thallium-201 in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of uptake of technetium-tetrofosmin. I: Uptake into isolated adult rat ventricular myocytes and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. Comparison of the accumulation and efflux kinetics of technetium-99m sestamibi and technetium-99m tetrofosmin in an MRP-expressing tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does P-glycoprotein have a role in the lung clearances of inhaled 99mTc-sestamibi and 99mTc-tetrofosmin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Tc-99m Tetrofosmin SPECT-CT as a Guide to Core Needle Biopsy of a Giant Thymoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the Hepatic Uptake of 99mTc-Tetrofosmin Using an Organic Cation Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of 99mTc-Tetrofosmin and 99mTc-Sestamibi Uptake in Glioma Cell Lines: The Role of P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Technetium-99m-tetrofosmin, technetium-99m-MIBI and thallium-201 uptake in rat myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Myoview for the Initial Assessment of Drug-Induced Cardiotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Myoview (99mTc-tetrofosmin) for the initial assessment of drug-induced cardiotoxicity, with a particular focus on anthracycline-based chemotherapies. This compound, a technetium-99m labeled radiopharmaceutical, is a valuable tool in nuclear cardiology for myocardial perfusion imaging. Its application in monitoring cardiac health during and after potentially cardiotoxic drug administration is a critical area of research and clinical practice. This guide details the underlying signaling pathways of cardiotoxicity, experimental protocols for this compound imaging, and presents quantitative data from relevant studies.

Data Presentation: Quantitative Assessment of Cardiotoxicity

The following tables summarize key quantitative data from preclinical and clinical studies assessing drug-induced cardiotoxicity. These tables are designed for easy comparison of the effects of cardiotoxic agents on cardiac function and radiotracer uptake.

Table 1: Preclinical Data on Doxorubicin-Induced Cardiotoxicity in a Rat Model

| Parameter | Control (Saline) | Doxorubicin (1 mg/kg) | Doxorubicin (5 mg/kg) | Doxorubicin (10 mg/kg) |

| Change in Left Ventricular Ejection Fraction (LVEF) | --- | --- | --- | -7%[1] |

| Change in Left Ventricular Systolic Volume (LVSV) | --- | --- | --- | +22.4 µL[1] |